Triflumizole

Catalog No.
S606805
CAS No.
68694-11-1
M.F
C15H15ClF3N3O
M. Wt
345.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triflumizole

CAS Number

68694-11-1

Product Name

Triflumizole

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-1-imidazol-1-yl-2-propoxyethanimine

Molecular Formula

C15H15ClF3N3O

Molecular Weight

345.75 g/mol

InChI

InChI=1S/C15H15ClF3N3O/c1-2-7-23-9-14(22-6-5-20-10-22)21-13-4-3-11(16)8-12(13)15(17,18)19/h3-6,8,10H,2,7,9H2,1H3

InChI Key

HSMVPDGQOIQYSR-UHFFFAOYSA-N

SMILES

CCCOCC(=NC1=C(C=C(C=C1)Cl)C(F)(F)F)N2C=CN=C2

Solubility

In water, 10.2 mg/L at 20 °C and pH 7
In chloroform = 2.22 mg/L at 20 °C; hexane = 0.0176 mg/L at 20 °C; xylene = 0.639 mg/L at 20 °C; acetone = 1.44 mg/L at 20 °C; methanol = 0.496 mg/L at 20 °C
Solubility in water, mg/l at 20 °C: 10.2 (practically insoluble)

Synonyms

[N(E)]-4-Chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)benzenamide; 1-[(1E)-1-[[4-chloro-2-(trifluoromethyl)phenyl]imino]-2-propoxyethyl]-1H-imidazole; Condor; NF 114; Procure; Procure (fungicide); SSP 11; Terraguard; Triflum

Canonical SMILES

CCCOCC(=NC1=C(C=C(C=C1)Cl)C(F)(F)F)N2C=CN=C2

Triflumizole is a broad-spectrum fungicide belonging to the imidazole class, primarily used to control various fungal diseases in crops. Its chemical structure is characterized by the formula C15H15ClF3N3OC_{15}H_{15}ClF_{3}N_{3}O and the IUPAC name (E)-4-chloro-α,α,α-trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine. The compound functions by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes, thereby disrupting fungal growth and reproduction .

Triflumizole acts as a demethylation inhibitor (DMI) fungicide []. It disrupts the fungal ergosterol biosynthesis pathway by inhibiting the enzyme 14α-demethylase [, ]. Ergosterol is essential for maintaining fungal cell membrane integrity and function. Without proper ergosterol production, fungal growth and proliferation are hindered, ultimately leading to cell death [].

  • Triflumizole is considered to be moderately toxic with low acute oral and dermal toxicity in mammals [].
  • However, it can cause skin and eye irritation upon contact [].
  • Long-term exposure may be harmful [].
  • As with any fungicide, proper handling and adherence to safety precautions are crucial to avoid potential hazards.

Triflumizole undergoes several chemical transformations, particularly hydrolysis and photolysis. The hydrolysis rate at 25 °C varies with pH, with a dissociation constant (pKapK_a) of 3.7. Photolytic degradation occurs more rapidly in natural water compared to distilled water, with a reported half-life of approximately 2.55 days at pH 7 .

The compound can decompose upon heating or combustion, producing toxic fumes including nitrogen oxides and hydrogen chloride . Its metabolic pathway in biological systems involves oxidation followed by conjugation processes, leading to the formation of various metabolites .

Triflumizole exhibits significant biological activity, particularly in its antifungal properties. Studies indicate that it can induce developmental toxicity and oxidative stress in aquatic organisms such as zebrafish, leading to liver damage and alterations in lipid metabolism . The compound has also been shown to affect heat shock protein expression and inflammatory responses in these organisms, suggesting broader implications for environmental health .

The synthesis of triflumizole generally involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the imidazole ring: This is typically achieved through condensation reactions involving appropriate amines and aldehydes.
  • Introduction of the trifluoromethyl group: This can be done using fluorination techniques that selectively introduce fluorine atoms into the aromatic ring.
  • Final coupling reactions: These involve linking various functional groups to form the complete triflumizole structure.

Specific methodologies may vary depending on the desired purity and yield but often utilize standard organic synthesis techniques such as refluxing, distillation, and chromatography for purification .

Triflumizole is primarily used as a fungicide in agriculture, effective against a range of pathogens affecting crops like grapes and vegetables. It is available in various formulations such as suspension concentrates and emulsifiable concentrates, making it versatile for different application methods . Beyond agriculture, its potential applications are being explored in plant biology research, particularly regarding strigolactone biosynthesis inhibition in rice .

Research indicates that triflumizole interacts significantly with biological systems. Studies have shown that it can alter enzyme activities related to oxidative stress responses, such as superoxide dismutase and catalase in zebrafish . Additionally, its metabolites exhibit varying degrees of toxicity depending on exposure levels and duration, highlighting the importance of understanding its environmental impact .

Several compounds share structural or functional similarities with triflumizole. Here are a few notable examples:

Compound NameChemical StructureUnique Feature
PropiconazoleC15H17ClN2OBroad-spectrum fungicide with a different mechanism of action (demethylation inhibition)
TebuconazoleC16H19ClN2OInhibits sterol biosynthesis but has a different chemical backbone
AzoxystrobinC22H23N3O5SA strobilurin fungicide that works by inhibiting mitochondrial respiration

Triflumizole's unique trifluoromethyl group distinguishes it from these compounds, contributing to its specific biological activity and environmental behavior .

Physical Description

COLOURLESS CRYSTALS.

Color/Form

Colorless crystals

XLogP3

4

Hydrogen Bond Acceptor Count

6

Exact Mass

345.0855743 g/mol

Monoisotopic Mass

345.0855743 g/mol

Boiling Point

No boiling point at normal pressure; decomposes at 150 °C

Heavy Atom Count

23

Density

1.4 g/cm³

LogP

1.4 (LogP)
log Kow = 5.06 at pH 6.5; log Kow = 5.10 at pH 6.9; log Kow = 5.12 at pH 7.9
4.8 (calculated)

Decomposition

Decomposes on burning. This produces toxic and corrosive fumes including nitrogen oxides, hydrogen fluoride, and hydrogen chloride.

Melting Point

63.5 °C
63 °C

UNII

7J6Y4H9MV5

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H360D: May damage the unborn child [Danger Reproductive toxicity];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Triflumizole is a colorless crystalline solid. It is moderately soluble in water. USE: Triflumizole is used as a fungicide on agricultural crops and residential/non-commercial fruits. EXPOSURE: Workers that use triflumizole may breathe in mists or have direct skin contact. The general population may be exposed by ingestion of food containing residues of triflumizole. If triflumizole is released to the environment, it will be broken down in air. Triflumizole released to air will also be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move slowly through soil. It may break down slowly in water. It may be broken down slowly by aquatic microorganisms under low oxygen conditions, and to a lesser extent under aerobic soil conditions. It is expected to build up in fish. RISK: No health effects were reported in Japanese workers that produce triflumizole during a yearly health exam. No incidences of acute poisoning or skin or eye irritation were reported in a 6-year period. Minor-to-moderate illness (headache, tingling, nausea, eye irritation, upper respiratory irritation and shortness of breath) was reported in farmworkers accidently exposed to a mixture of pyridaben, novaluron, and triflumizole (air drift from nearby farm spraying pear trees); however, the potential contribution of triflumizole to these symptoms is unknown. No other data on the potential for triflumizole to cause toxic effects in humans were available. Allergic skin reactions and mild eye and nasal irritation have been reported in some laboratory animals. Decreased activity was observed in laboratory animals that breathed high air levels of trifulmazole. Decreased body weight, decreased body temperature, tearing, incontinence, and nervous system effects (impaired movement, decreased activity, decreased strength, tremors, convulsions) were observed in laboratory animals fed high doses of trifulmazole. Mild liver changes, anemia, minor immune function impairments, and increased body weights were observed in laboratory animals fed low-to-moderate doses of trifulmazole overtime. Mild liver changes were also observed in laboratory animals following repeat skin application of trilumizole; no toxic effects were noted after single skin applications. Tumors were not induced in laboratory animals following life-time oral exposure. Altered estrous cycles, reduced fertility, and increased duration of pregnancy were observed in laboratory animals fed low levels of trifulmazole over several generations. No evidence of abortion or birth defects was observed in laboratory animals exposed before and/or during pregnancy to low-to-moderate doses (fetal death or decreased survival after birth occurred only at very high doses that were toxic/lethal in parental animals). Low birth weight was observed in offspring of laboratory animals exposed to moderate doses during pregnancy, but obesity was observed later in life in offspring of laboratory animals exposed to low doses during pregnancy. The potential for triflumizole to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

0.0000014 [mmHg]
1.4X10-6 mm Hg at 25 °C
Vapor pressure at 25 °C: negligible

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

68694-11-1
99387-89-0

Absorption Distribution and Excretion

Following oral treatment of rats with /a single oral dose of 10 mg/kg/ [phenyl- U-(14)C]-NF-114, no sex-related differences were observed in absorption, metabolism, distribution or excretion. Maximum concentrations of radioactivity in plasma were attained within 1 hour of dosing in both sexes. Low levels of radioactivity were detectable in all tissue, organ, and blood samples. Radioactivity in urine accounted for 69.5-74.4% of the dose and feces accounted for 21.7-21.9% of the dose. /From table/
M&F: 10 or 300 mg/kg as single oral dose: Following oral treatment of rats with [phenyl- U-(14)C]-NF-114, approximately 93.8-100.6% of the administered dose was recovered. Urine was the major route of excretion. Low levels of radioactivity were detectable in all tissue, organ, and blood samples collected 2 days (10 mg/kg group) or 4 days (300 mg/kg group) post-dose with tissue concentrations generally higher in males than females. The metabolite profile in the excreta was quantitatively and qualitatively similar between the sexes and dose groups. /From table/

Metabolism Metabolites

The metabolism of triflumizole was investigated by analyzing fecal and urine samples retained from ... previous studies: single oral administration of 10 or 300 mg/kg bw and 14 consecutive oral doses of 10 mg/kg bw per day. ... Triflumizole is extensively metabolized: less than 2% of the radiolabel recovered from urine or feces was identified as parent compound. A few differences in metabolite pattern were observed between males and females after repeated low and single high doses, but not after a single low dose. The major urinary metabolites are the sulfate conjugates of FM-8-1 and FA-1-5, each representing approximately 20% of the radiolabel recovered after the single low dose from that matrix and, respectively, approximately 11% and 20% after the high dose. In feces, FD-2-1 is a major metabolite in all dose regimens (~6-10% of the recovered radiolabel). Considerable differences between dose regimens exist with respect to other major metabolites. FM-2-1 is the major metabolite after a single oral low dose (~9% of radiolabel recovered in feces), but represents less than 2% for the other dose regimens. FA-1-1 is a major metabolite after single and repeated low dosing (~5-10%), but not after single oral high dosing (<3%), whereas FD-1-1 is the major metabolite after a single oral high dose (~16%) and a minor metabolite after single and repeated low doses (<2%). The metabolite FM-6-1 was tentatively identified by TLC co-chromatography, and the radioactive band corresponding to the authentic FM-6-1 was obscure, because of its low radioactivity.

Wikipedia

Triflumizole

Use Classification

Agrochemicals -> Pesticides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Triflumizole is produced by reaction of 2-trifluoromethyl-4-chloropropoxyacetanilide with imidazole in the presence of phosphorous pentachloride.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Bensulide (technical grade) as Class II: moderately hazardous; Main Use: fungicide, other than for seed treatment.

Analytic Laboratory Methods

A procedure for high-performance liquid chromatographic (HPLC) determination of triflumizole and its metabolite (Met) in crops was examined. Triflumizole and Met in sample crops were extracted with methanol and re-extracted into methylene chloride. After clean-up of the extract on a Florisil column, triflumizole and Met were determined by HPLC with UV detection at 238 nm. The HPLC column was packed with Nucleosil 5 C18 (ODS, 5 micron) and the eluent was acetonitrile-3 mM carbonate buffer (7:3, v/v, pH 9.0). The detection limit was 0.01-0.02 ppm and the recoveries from spiked crops (0.5 ppm) were 73-99% for triflumizole and 74-94% for Met. Triflumizole and Met were determined simultaneously and the method was shown to be applicable to residue analysis of these compounds in crops sprayed with Trifmine in fields.
Triflumizole (TRI) and its metabolite [4-chloro-alpha,alpha,alpha-trifluoro-N-(1-amino-2-propoxythylidene)- O-toluidine] (MET) were extracted with methanol and reverse-extracted with dichloromethane. After evaporation to dryness, the residue in dichloromethane layer was dissolved in mobile phase for high performance liquid chromatographic determination with external standard method. ...
An alternative method has been developed to determine more than 50 pesticides in alcoholic beverages using hollow fibre liquid phase microextraction (HF-LPME) followed by ultra-high pressure liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS), without any further clean-up step. Pesticides were extracted from the sample to the organic solvent immobilized in the fibre and they were desorbed in methanol prior to chromatographic analysis. Experimental parameters related to microextraction such as type of organic solvent, extraction time and agitation rate have been optimized. The extraction method has been validated for several types of alcoholic beverages such as wine and beer, and no matrix effect was observed. The technique requires minimal sample handling and solvent consumption. Using optimum conditions, low detection limits (0.01-5.61 ug/L) and good linearity (R(2)>0.95) were obtained. Repeatability and interday precision ranged from 3.0 to 16.8% and from 5.9 to 21.2%, respectively. Finally the optimized method was applied to real samples and carbaryl, triadimenol, spyroxamine, epoxiconazole, triflumizol and fenazaquin were detected in some of the analyzed samples. The obtained results indicated that the new method can be successfully applied for extraction and determination of pesticides in alcoholic beverages, increasing sample throughput.

Clinical Laboratory Methods

The purpose of this study was to confirm the presence of the metabolite FM-6-1 in rat feces and urine recovered during the main metabolism studies. Portions of the methanol fraction of 0- to 2-day urine and methanol extract of 0- to 2-day feces (~74 kBq) in each experimental group or sex of the high and low single-dose studies were combined and purified using silica gel column chromatography, fractioned according to the radioactive chromatograms and analyzed by TLC. The fraction corresponding to FM-6-1 was subjected to preparative TLC, and the radioactive band was extracted with acetone and then analyzed using gas chromatography-mass spectrometry (GC-MS) and compared with the FM-6-1 standard. The GC-MS results confirmed the presence of FM-6-1 in the urine and fecal sample.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Store in a cool, dry, well-ventilated place, away from feed, food, children, and animals.
Store in a cool, dry, secure location. Do not store above 45 °C (113 °F).

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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